
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate is an organic compound that features a tert-butyl carbamate protecting group attached to a 3-(2-amino-4-bromophenoxy)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-bromophenol and tert-butyl carbamate.
Formation of Intermediate: The 2-amino-4-bromophenol is reacted with a suitable alkylating agent, such as 3-bromopropylamine, under basic conditions to form the intermediate 3-(2-amino-4-bromophenoxy)propylamine.
Protection of Amine Group: The intermediate is then treated with tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to protect the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for deprotection of the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used. For example, using sodium azide would yield the corresponding azide derivative.
Deprotection: The major product is the free amine, 3-(2-amino-4-bromophenoxy)propylamine.
Scientific Research Applications
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those with biological activity.
Biological Studies: It can be used in studies involving the modification of proteins or peptides, where the carbamate group acts as a protecting group for amines.
Mechanism of Action
The mechanism of action of tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate depends on its specific application. In general, the compound can act as a prodrug, where the carbamate group is cleaved in vivo to release the active amine. The released amine can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-(2-amino-4-chlorophenoxy)propyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl (3-(2-amino-4-fluorophenoxy)propyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom also influences the compound’s reactivity and biological activity, making it distinct from its chlorine and fluorine analogs.
Properties
Molecular Formula |
C14H21BrN2O3 |
|---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-amino-4-bromophenoxy)propyl]carbamate |
InChI |
InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17-7-4-8-19-12-6-5-10(15)9-11(12)16/h5-6,9H,4,7-8,16H2,1-3H3,(H,17,18) |
InChI Key |
UKSKXGJGUYVGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
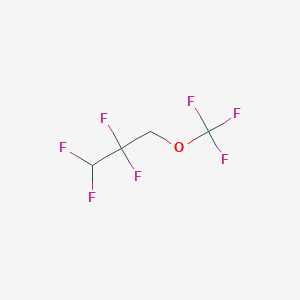
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)
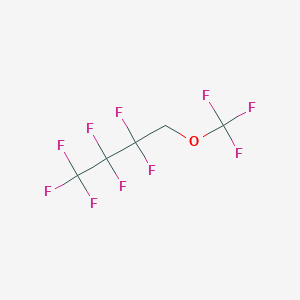
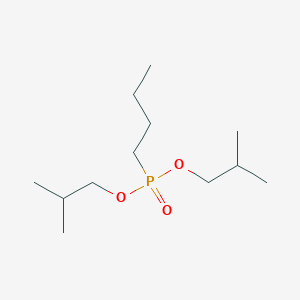

![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)

![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)
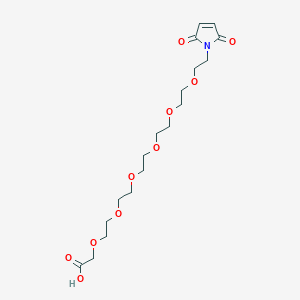
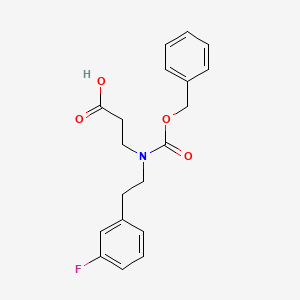

![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
